N-[(4-CHLOROPHENYL)METHYL]-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE N-[(4-CHLOROPHENYL)METHYL]-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 1251608-80-6
VCID: VC7311675
InChI: InChI=1S/C21H18ClN5O2/c1-14-24-18(16-5-3-2-4-6-16)11-19-25-26(21(29)27(14)19)13-20(28)23-12-15-7-9-17(22)10-8-15/h2-11H,12-13H2,1H3,(H,23,28)
SMILES: CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Molecular Formula: C21H18ClN5O2
Molecular Weight: 407.86

N-[(4-CHLOROPHENYL)METHYL]-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE

CAS No.: 1251608-80-6

Cat. No.: VC7311675

Molecular Formula: C21H18ClN5O2

Molecular Weight: 407.86

* For research use only. Not for human or veterinary use.

N-[(4-CHLOROPHENYL)METHYL]-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE - 1251608-80-6

Specification

CAS No. 1251608-80-6
Molecular Formula C21H18ClN5O2
Molecular Weight 407.86
IUPAC Name N-[(4-chlorophenyl)methyl]-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Standard InChI InChI=1S/C21H18ClN5O2/c1-14-24-18(16-5-3-2-4-6-16)11-19-25-26(21(29)27(14)19)13-20(28)23-12-15-7-9-17(22)10-8-15/h2-11H,12-13H2,1H3,(H,23,28)
Standard InChI Key UVVRYHFWDHAMKG-UHFFFAOYSA-N
SMILES CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[(4-chlorophenyl)methyl]-2-(5-methyl-3-oxo-7-phenyl- triazolo[4,3-c]pyrimidin-2-yl)acetamide, reflects its multicomponent structure. Key elements include:

  • Triazolopyrimidine Core: A bicyclic system combining a 1,2,4-triazole ring (positions 1–3) fused with a pyrimidine ring (positions 4–7) .

  • Substituents:

    • 5-Methyl group: Attached to the pyrimidine ring, influencing electronic distribution and steric interactions.

    • 7-Phenyl group: Enhances hydrophobic interactions and π-stacking potential.

    • 2-Acetamide side chain: Linked to a 4-chlorobenzyl group, introducing hydrogen-bonding capacity and halogen-mediated binding.

The SMILES string CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 provides a linear representation of these connectivity patterns.

Physicochemical Properties

PropertyValue
Molecular FormulaC21H18ClN5O2
Molecular Weight407.86 g/mol
CAS Registry Number1251608-80-6
IUPAC NameSee Section 1.1
Standard InChI KeyUVVRYHFWDHAMKG-UHFFFAOYSA-N
Topological Polar Surface Area98.8 Ų (estimated)

Solubility data remain unreported, but analog triazolopyrimidines typically exhibit limited aqueous solubility due to aromatic stacking and hydrophobic substituents .

Synthetic Pathways and Challenges

General Triazolopyrimidine Synthesis

Triazolopyrimidines are commonly synthesized via:

  • Annulation Reactions: Cyclocondensation of 1,2,4-triazoles with pyrimidine precursors under acidic or basic conditions .

  • Rearrangement Strategies: Thermal or catalytic reorganization of pyrimidotetrazines to form fused triazolopyrimidine systems .

For the target compound, a plausible route involves:

  • Step 1: Formation of the 5-methyl-7-phenyl-triazolopyrimidin-3-one core via cyclization of a substituted thiourea with a β-keto ester.

  • Step 2: N-alkylation at position 2 with chloroacetamide derivatives.

  • Step 3: Buchwald-Hartwig coupling or nucleophilic substitution to introduce the 4-chlorobenzyl group .

Optimization Challenges

  • Regioselectivity: Ensuring proper orientation during triazole-pyrimidine fusion to avoid isomeric byproducts.

  • Functional Group Compatibility: Managing reactivity of the acetamide side chain under strong basic or acidic conditions.

  • Purification: Separating products with similar polarity due to aromatic substituents .

Comparative Analysis with Structural Analogs

ParameterTarget CompoundN-(4-Chlorophenyl)-2-[5-Methyl-3-Oxo-7-(Pyridin-2-Yl)-Triazolo[4,3-c]Pyrimidin-2-Yl]Acetamide
Molecular FormulaC21H18ClN5O2C19H15ClN6O2
Molecular Weight407.86 g/mol394.80 g/mol
Key Substituent7-Phenyl7-Pyridin-2-yl
Calculated logP3.8 (estimated)2.9 (estimated)
Potential TargetDNA GyraseKinase domains

The pyridine ring in the analog improves water solubility but reduces lipophilicity, highlighting how minor structural changes alter bioactivity profiles .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: No data exist on absorption, distribution, metabolism, or excretion (ADME) for this compound.

  • Toxicological Profiling: Acute and chronic toxicity evaluations are essential given the neurotoxic risks associated with some NMDA antagonists .

  • Formulation Development: Nanoencapsulation or prodrug strategies may address solubility limitations inferred from structural analogs .

  • Target Validation: High-throughput screening against kinase panels or microbial proteomes could identify precise molecular targets.

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